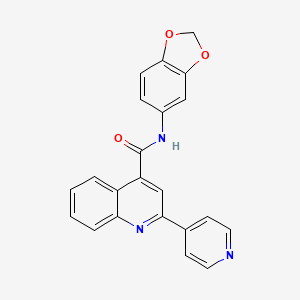![molecular formula C17H20N4OS B14938599 3-(5-methyl-1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B14938599.png)
3-(5-methyl-1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-methyl-1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is a synthetic organic compound that belongs to the class of indole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methyl-1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative.
Coupling Reactions: The final coupling of the indole and thiadiazole moieties can be achieved through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the thiadiazole ring using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the indole ring, facilitated by electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of indole-2-carboxylic acid derivatives, while reduction may yield thiadiazoline derivatives.
Applications De Recherche Scientifique
Chemistry
Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Receptor Binding: It may bind to specific receptors, influencing biological pathways.
Medicine
Drug Development: The compound’s potential biological activities make it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.
Industry
Material Science: The compound may be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(5-methyl-1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide involves its interaction with molecular targets such as enzymes or receptors. The indole moiety may interact with aromatic residues in the active site of enzymes, while the thiadiazole ring may form hydrogen bonds or coordinate with metal ions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide: Lacks the methyl group on the indole ring.
3-(5-methyl-1H-indol-1-yl)-N-[(2Z)-5-(methyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide: Has a methyl group on the thiadiazole ring instead of the propan-2-yl group.
Uniqueness
The presence of both the methyl group on the indole ring and the propan-2-yl group on the thiadiazole ring may confer unique biological activities and chemical reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C17H20N4OS |
|---|---|
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
3-(5-methylindol-1-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C17H20N4OS/c1-11(2)16-19-20-17(23-16)18-15(22)7-9-21-8-6-13-10-12(3)4-5-14(13)21/h4-6,8,10-11H,7,9H2,1-3H3,(H,18,20,22) |
Clé InChI |
POQUOPFVQXGUSF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N(C=C2)CCC(=O)NC3=NN=C(S3)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B14938517.png)
![N-[4-(acetylamino)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B14938524.png)
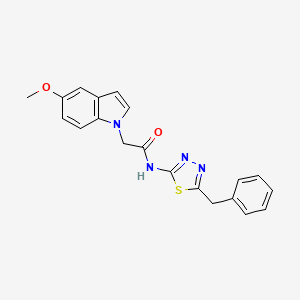
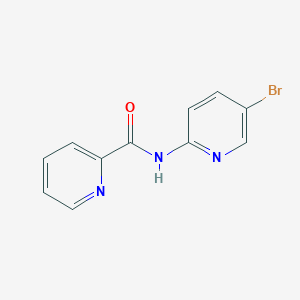
![3-chloro-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B14938544.png)

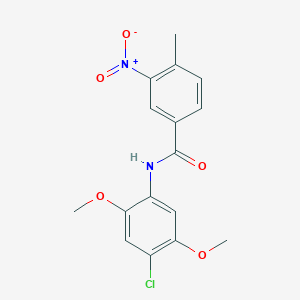
![2-(4-methoxy-1H-indol-1-yl)-N-[(1S)-3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide](/img/structure/B14938566.png)
![N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B14938567.png)
ethanoic acid](/img/structure/B14938577.png)
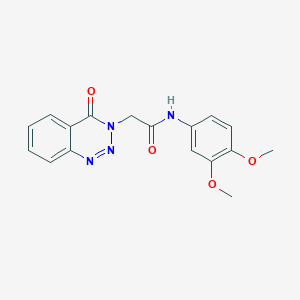
![N-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B14938595.png)

